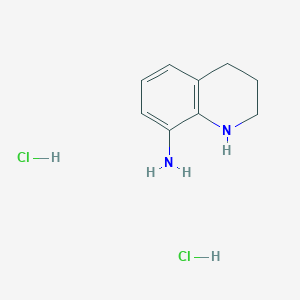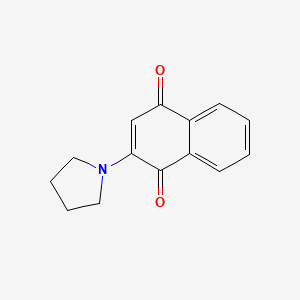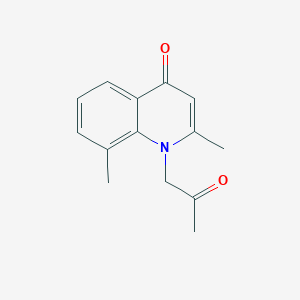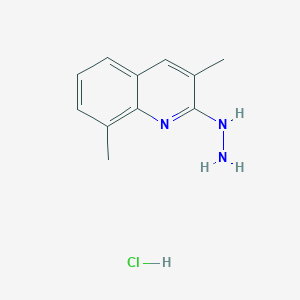![molecular formula C12H20N2O2 B11879960 9-Methyl-6-(propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 52153-45-4](/img/structure/B11879960.png)
9-Methyl-6-(propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[45]DECANE-2,4-DIONE is a chemical compound with the molecular formula C12H20N2O2 It belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing isopropyl and methyl groups along with the necessary nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE
- 8-METHYL-6,9-DIAZASPIRO[4.5]DECANE-7,10-DIONE
- 3-METHYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE
- 8-ETHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE
Uniqueness
6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52153-45-4 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
9-methyl-6-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)9-5-4-8(3)6-12(9)10(15)13-11(16)14-12/h7-9H,4-6H2,1-3H3,(H2,13,14,15,16) |
InChI Key |
JFIJBPZIPDYERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)C(=O)NC(=O)N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrano[2,3-b]quinolin-5-one, 2,10-dihydro-2,2-dimethyl-](/img/structure/B11879894.png)










![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879939.png)


